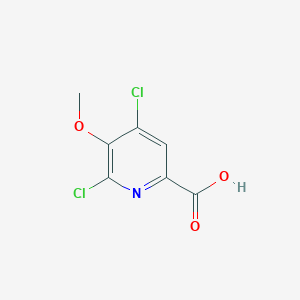

![molecular formula C9H6F3N3S B2379155 3-[3-(Trifluorométhyl)phényl]-1,2,4-thiadiazol-5-amine CAS No. 1153977-59-3](/img/structure/B2379155.png)

3-[3-(Trifluorométhyl)phényl]-1,2,4-thiadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” has been reported in the literature . For instance, 1-Substituted 3-[3-(Trifluoromethyl)phenyl]thiourea derivatives were designed, synthesized, and comprehensively evaluated .Molecular Structure Analysis

The molecular structure of compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” has been studied . For example, the structure of “Phenol, 3-(trifluoromethyl)-” has been analyzed .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” have been studied . For example, the reaction of amino-functionalized model surfaces with 3,5-bis(trifluoromethyl)phenyl isothiocyanate has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” have been analyzed . For example, trifluoromethyl ketones (TFMKs) are valuable synthetic targets due to their unique physicochemical properties .Applications De Recherche Scientifique

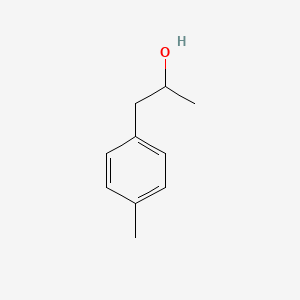

- Cinacalcet (I): Ce composé est un médicament calcimimétique approuvé pour le traitement de l'hyperparathyroïdie secondaire chez les patients atteints de maladie rénale chronique et de l'hypercalcémie chez les patients atteints de carcinome parathyroïdien. Il agit en imitant l'action du calcium sur les tissus, régulant la sécrétion de l'hormone parathyroïdienne .

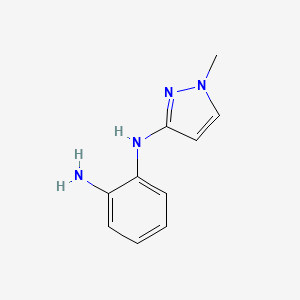

- Activité de type Gibbérelline: Un dérivé de ce composé (1-(3-bromophénéthyl)-3-[3-(trifluorométhyl)phényl]thiourée) a montré une activité de promotion supérieure à celle de la gibbérelline A3 en ce qui concerne la promotion de l'élongation de l'hypocotyle d'Arabidopsis thaliana et la germination du riz .

- Inhibiteurs sélectifs de la recapture de la sérotonine (ISRS): L'incorporation d'un groupe trifluorométhyle en position para du cycle phénolique améliore la puissance des ISRS, tels que l'inhibition de la recapture de la 5-hydroxytryptamine (5-HT) .

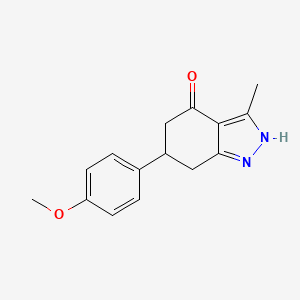

- Matériaux hôtes pour les diodes électroluminescentes organiques (OLED): Certains dérivés de ce composé présentent une grande stabilité thermique et des niveaux d'énergie de frontière appropriés, ce qui en fait des matériaux hôtes potentiels pour les OLED bleues .

- Réactions en cascade: La synthèse du 3-(3-trifluorométhylphényl)propanal implique une réaction de couplage croisé de Mizoroki-Heck suivie d'une hydrogénation. Les espèces de palladium sont récupérées efficacement, et les conditions de micro-ondes réduisent les temps de réaction sans affecter le rendement .

Produits pharmaceutiques et développement de médicaments

Produits agrochimiques et régulation de la croissance des plantes

Chimie médicinale et conception de médicaments

Science des matériaux et électronique organique

Catalyse et chimie synthétique

Processus amélioré pour la synthèse du 3-(3-trifluorométhylphényl)propanal pour une production plus durable de chlorhydrate de cinacalcet Conception, synthèse et activité de type gibbérelline de nouveaux dérivés de la 1-substituée thiourée Médicaments approuvés par la FDA contenant un groupe trifluorométhyle : une revue Synthèse et propriétés d'électroluminescence d'anthracènes substitués par un groupe 3-(trifluorométhyl)phényle

Safety and Hazards

Orientations Futures

The development of new compounds with a trifluoromethyl group is an important research direction due to their potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Mécanisme D'action

Target of Action

It is known that similar compounds target theTyrosine-protein kinase Lck in humans .

Mode of Action

It is likely that it interacts with its target protein, possibly through hydrogen bonding or other non-covalent interactions, leading to changes in the protein’s function .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities such as antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

It is known that similar compounds have poor water solubility, which may affect their bioavailability .

Result of Action

Similar compounds have been found to have various biological activities, indicating that they may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by exposure to light, heat, or certain chemicals . Furthermore, its efficacy may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine vary with different dosages in animal models .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTKEOPQVLVNRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153977-59-3 |

Source

|

| Record name | 3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)

![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)

![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)

![Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate, tech grade](/img/structure/B2379084.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2379092.png)